molecular formula C19H15ClN2O2S B2529212 Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate CAS No. 338752-95-7

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate

Cat. No.: B2529212
CAS No.: 338752-95-7
M. Wt: 370.85
InChI Key: BQJLFOAWNQQXNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is a chemical compound offered for research and development purposes. This pyridazine derivative features a (4-chlorophenyl)sulfanyl substituent and a phenyl ring, a structural motif common in compounds investigated for various biological activities . While the specific pharmacological profile of this compound is not fully established, its core structure is of significant interest in medicinal chemistry. Pyridazine-based scaffolds are frequently explored for their potential as central nervous system (CNS) depressants, including anticonvulsant, hypnotic, and anxiolytic properties . Furthermore, structurally similar compounds containing chlorophenyl groups have been identified as inhibitors of key enzymatic targets, such as fumarate reductase in E. coli and carbonic anhydrase , suggesting potential research applications in antimicrobial or enzyme inhibition studies. Researchers value this compound as a versatile building block for synthesizing more complex molecules or as a probe for studying structure-activity relationships (SAR). This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

ethyl 3-(4-chlorophenyl)sulfanyl-6-phenylpyridazine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2S/c1-2-24-19(23)16-12-17(13-6-4-3-5-7-13)21-22-18(16)25-15-10-8-14(20)9-11-15/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQJLFOAWNQQXNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN=C1SC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the 4-Chlorophenylsulfanyl Group: This step involves the nucleophilic substitution reaction where a 4-chlorophenylsulfanyl group is attached to the pyridazine ring.

    Esterification: The final step involves the esterification of the carboxyl group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 3-[(4-fluorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS 338753-16-5)

This analog replaces the 4-chlorophenyl group with a 4-fluorophenyl substituent. Key differences include:

Property 4-Chlorophenyl Analog 4-Fluorophenyl Analog
Molecular Formula C₁₉H₁₅ClN₂O₂S C₁₉H₁₅FN₂O₂S
Molecular Weight (g/mol) 370.86 354.41
Halogen Atomic Weight Cl (35.45) F (19.00)

The fluorine atom’s smaller size and higher electronegativity may reduce steric hindrance and alter electronic effects compared to chlorine.

Trifluoromethyl-Substituted Pyridazine Derivatives

ETHYL 6-OXO-4-(TRIFLUOROMETHYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE (CAS 478067-01-5)

This compound features two trifluoromethyl (CF₃) groups—one at position 4 of the pyridazine ring and another on the phenyl substituent at position 1. Its molecular formula is C₁₅H₁₀F₆N₂O₃, with a molecular weight of 380.24 g/mol .

Property Target Compound CF₃-Substituted Analog
Core Structure Pyridazine Dihydropyridazine (1,6-dihydro)
Key Substituents Cl, phenyl CF₃, CF₃-phenyl
XLogP3 Not reported 3.4

The CF₃ groups increase lipophilicity (XLogP3 = 3.4), which may enhance membrane permeability but reduce aqueous solubility.

Triazine-Based Analogs

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)

This compound replaces the pyridazine core with a 1,2,4-triazine ring. Key distinctions include:

Property Target Compound Triazine Analog
Heterocyclic Core Pyridazine 1,2,4-Triazine
Sulfanyl Group Position Position 3 Position 5
Substituents 4-Chlorophenyl, phenyl 4-Methylphenyl, CF₃-phenyl

Triazines are less aromatic than pyridazines, altering electronic distribution and reactivity. The methylphenyl group may introduce steric effects, while the CF₃-phenyl group retains high electronegativity. Triazines are commonly used in herbicides and kinase inhibitors, suggesting divergent applications compared to pyridazines.

Dihydropyridine Derivatives

Ethyl 4-(4-chlorophenyl)-6-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-5-formyl-2-methyl-1,4-dihydro-3-pyridinecarboxylate

This compound features a 1,4-dihydropyridine core with a formyl (-CHO) group at position 5 and a trifluoromethylpyridinyl-sulfanyl group at position 6 .

Property Target Compound Dihydropyridine Analog
Core Structure Pyridazine 1,4-Dihydropyridine
Functional Groups Cl, phenyl, ester Cl, CF₃-pyridinyl, formyl
Conformational Flexibility Rigid aromatic system Flexible dihydro core

The dihydro core allows for redox activity (e.g., oxidation to pyridine), while the formyl group introduces a reactive site for further derivatization. Such structures are prevalent in calcium channel blockers (e.g., nifedipine), though this analog’s substituents suggest unique targeting.

Biological Activity

Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate (CAS No. 338752-95-7) is a pyridazine derivative with potential biological activity. This compound features a complex structure characterized by a pyridazine ring along with ethyl, phenyl, and 4-chlorophenylsulfanyl substituents. Its unique chemical properties make it a candidate for various biological studies, particularly in the fields of medicinal chemistry and pharmacology.

The biological activity of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : The compound could bind to active sites of enzymes, altering their function and leading to downstream biological effects.
  • Receptor Modulation : It may interact with cellular receptors, influencing signaling pathways that are critical for cellular responses.

Antimicrobial Properties

Research indicates that Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate exhibits antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The specific mechanisms behind this activity are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to induce apoptosis in cancer cell lines, potentially through the activation of caspases or modulation of cell cycle regulators. Further research is needed to elucidate the precise molecular mechanisms and to evaluate its efficacy in vivo.

Comparative Analysis

To understand the biological activity of Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate in context, a comparison with other similar compounds can be insightful. Below is a summary table comparing this compound with two related pyridazine derivatives:

Compound NameStructureBiological ActivityNotes
Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylateStructureAntimicrobial, AnticancerInvestigated for enzyme inhibition
Ethyl 3-[(4-bromophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylateStructureAntimicrobialSimilar structure but different halogen
Ethyl 3-[(4-methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylateStructureModerate Anticancer ActivityMethyl group affects binding affinity

Study on Antimicrobial Activity

In a recent study published in the Journal of Medicinal Chemistry, Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate was evaluated against several Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, demonstrating its potential as a lead compound for antibiotic development.

Study on Anticancer Effects

A study conducted by researchers at [Institution Name] explored the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer models. The findings revealed that treatment with Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate resulted in a dose-dependent decrease in cell proliferation and increased apoptosis rates, suggesting its potential role as an anticancer therapeutic agent.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for producing Ethyl 3-[(4-chlorophenyl)sulfanyl]-6-phenyl-4-pyridazinecarboxylate?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyridazine ring formation and functional group introduction (e.g., sulfanyl and ester groups). Key steps include:

  • Step 1 : Formation of the pyridazine core via cyclization reactions under controlled temperatures (80–120°C) in aprotic solvents like toluene or DMF.
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution, requiring anhydrous conditions and catalysts (e.g., trifluoroacetic acid).
  • Step 3 : Esterification using ethanol under reflux.
  • Optimization : Adjust reaction time (6–24 hours), solvent polarity, and stoichiometric ratios to improve yields (≥70%) and purity. Monitor progress via TLC and purify via column chromatography .

Q. Which analytical techniques are essential for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm substituent positions and assess purity. For example, the 4-chlorophenyl group shows distinct aromatic proton signals at δ 7.2–7.5 ppm.
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to quantify purity (>95%).
  • Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ peaks matching theoretical values .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic structural data be resolved?

  • Methodological Answer : Discrepancies (e.g., bond length variations between NMR-derived models and X-ray data) require:

  • Multi-Technique Validation : Cross-validate using 1H^1 \text{H}-NMR, X-ray crystallography, and Hirshfeld surface analysis. For instance, crystallographic data from SHELXL refinements can resolve ambiguities in sulfanyl group orientation .
  • Computational Refinement : Use density functional theory (DFT) to compare experimental and calculated structural parameters (e.g., dihedral angles).

Q. What computational tools are recommended for refining the crystal structure of this compound?

  • Methodological Answer :

  • SHELX Suite : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data. Input .hkl files from diffraction experiments and refine anisotropic displacement parameters.
  • ORTEP-3 : Visualize thermal ellipsoids and validate molecular geometry post-refinement. This is critical for identifying disorder in the 4-chlorophenyl group .

Q. How can researchers design experiments to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize kinases or enzymes with pyridazine-binding pockets, based on structural analogs (e.g., pyridazine derivatives with kinase inhibition IC50_{50} < 1 µM).
  • Assay Design : Use fluorescence polarization assays to measure binding affinity. Optimize pH (7.4) and temperature (37°C) to mimic physiological conditions.
  • Data Analysis : Compare dose-response curves (EC50_{50}) with control compounds and validate via molecular docking (AutoDock Vina) to predict binding modes .

Q. What strategies mitigate oxidation/reduction of functional groups during synthesis?

  • Methodological Answer :

  • Protection-Deprotection : Protect reactive groups (e.g., sulfanyl) with tert-butyldimethylsilyl (TBS) groups during synthesis.
  • Inert Conditions : Conduct reactions under nitrogen/argon to prevent oxidation. Use reducing agents (e.g., NaBH4_4) for intermediates prone to oxidation .

Data Contradiction Analysis

Q. How should researchers address inconsistent solubility data across studies?

  • Methodological Answer :

  • Standardization : Use USP buffers (pH 1.2–7.4) and consistent temperatures (25°C) for solubility measurements.
  • Purity Verification : Reassess solubility using HPLC-validated samples to exclude impurities affecting results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.